molecular formula C12H14N2O4 B14001817 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one CAS No. 41473-38-5

1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one

Cat. No.: B14001817
CAS No.: 41473-38-5
M. Wt: 250.25 g/mol
InChI Key: QMVFFHRERLYTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of substituents: Ethyl and methyl groups are introduced through alkylation reactions.

    Formation of the pyrimidinone ring: The pyrimidinone ring is formed through condensation reactions involving appropriate amines and carbonyl compounds.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-hydroxypyrimidin-2(1h)-one: Similar structure with a hydroxyl group instead of a methoxy group.

    1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-chloropyrimidin-2(1h)-one: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

41473-38-5

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

1-(3-ethyl-4-methyl-5-oxo-2H-furan-2-yl)-4-methoxypyrimidin-2-one

InChI

InChI=1S/C12H14N2O4/c1-4-8-7(2)11(15)18-10(8)14-6-5-9(17-3)13-12(14)16/h5-6,10H,4H2,1-3H3

InChI Key

QMVFFHRERLYTRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)OC1N2C=CC(=NC2=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.